tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate

USP30 inhibition deubiquitinating enzyme mitophagy

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate (CAS 2098589-06-9) is the single-enantiomer Boc-protected bicyclic amine required for USP30 and PAD4 inhibitor programs. Unlike racemic or endo alternatives, the (1R,2R,4S) configuration delivers nanomolar potency (USP30 IC50 62–194 nM; PAD4 IC50 13–45.5 nM). Substitution compromises target recognition and invalidates patent SAR. The dual-protected scaffold (Boc at bridgehead N, free exo-2-amine) suits amide coupling, reductive amination, and PROTAC linker attachment. Batch stereochemical consistency (≥98% purity) ensures preclinical reproducibility. Inquire for bulk pricing and custom synthesis.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8227366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCC1N2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m0/s1
InChIKeySENOIERVHIUDCX-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate: Chiral Bicyclic Amine Building Block for Medicinal Chemistry Procurement


tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate (CAS 2098589-06-9) is a chirally defined, single-enantiomer Boc-protected bicyclic amine within the 7-azabicyclo[2.2.1]heptane family [1]. It bears a rigid, conformationally constrained norbornane-like scaffold bearing a tert-butyl carbamate at the 7-bridgehead nitrogen and a free exo 2-amino substituent, yielding the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The defined (1R,2R,4S) absolute stereochemistry distinguishes it from its enantiomeric and diastereomeric alternatives and underpins its specific utility in recently patented drug discovery programs targeting USP30 and protein-arginine deiminase 4 (PAD4) [2][3].

Why Generic or Racemic 7-Azabicyclo[2.2.1]heptane Carbamates Cannot Substitute for tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate


In-class 7-azabicyclo[2.2.1]heptane carbamates are not interchangeable because the rigid bicycle bears up to three stereogenic centers; altering the absolute configuration at any one carbon center produces distinct diastereomers or enantiomers that differ in molecular shape, target recognition, and potency [1]. The (1R,2R,4S) absolute configuration is expressly recited in multiple bioactive patent compounds where the corresponding racemic or alternative diastereomeric forms are not tolerated, making generic substitution inadequate for programs requiring defined, stereochemically faithful intermediates [2][3]. Generic, racemic, or endo-configured alternatives lack documented potency in the USP30 and PAD4 inhibitor programs and therefore introduce unacceptable structural and biological risk.

Quantitative Differentiation Evidence for tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate vs. Closest Structural Analogs


Stereochemistry-Dependent USP30 Inhibitory Activity: (1R,2R,4S) vs. Diastereomeric/Enantiomeric Forms

The (1R,2R,4S) stereoconfiguration is present in the core of USP30 inhibitor BDBM592694, which exhibits an IC50 of 62 nM against recombinant human USP30 in a fluorescence-based assay [1]. A structurally related compound bearing the same (1R,2R,4S) scaffold, BDBM592822, shows an IC50 of 194 nM in the identical USP30 assay [2]. Both compounds are disclosed in US Patent 11,572,374, where the (1R,2R,4S) stereochemistry is explicitly required; no racemic or alternative diastereomer is shown to retain activity [3]. This demonstrates that the chiral configuration is an essential determinant of USP30 affinity, not a variable that can be interchanged without substantial potency loss.

USP30 inhibition deubiquitinating enzyme mitophagy neurodegeneration

Stereochemistry-Controlled PAD4 Inhibitory Potency: (1R,2R,4S) Core in Gilead Clinical Candidates

The (1R,2R,4S) scaffold is an integral substructure in Gilead Sciences' PAD4 inhibitor BDBM646150, which achieves an IC50 of 13 nM and 45.5 nM (two determinations) against human PAD4 in a 384-well fluorescence assay [1]. This compound is disclosed in US Patent 11,878,965 (Examples 135 and 206), where the (1R,2R,4S) stereochemistry is a critical pharmacophoric element [2]. No data for the enantiomeric (1S,2S,4R) or other diastereomeric intermediates are reported in this series, indicating that stereochemical fidelity is a prerequisite for accessing the nanomolar potency regime in PAD4 inhibition.

PAD4 inhibition protein-arginine deiminase Gilead Sciences inflammatory disease

Analytical Purity and Stereochemical Fidelity: (1R,2R,4S) Single Enantiomer vs. Racemic Commercial Grades

Commercially available tert-butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate is supplied at ≥98% analytical purity (HPLC) from vendors such as ChemScene (Cat. CS-0310913) and ≥97% from MolCore (Cat. MCT66555) . In contrast, racemic or relative-configuration mixtures such as rel-tert-butyl (1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate are typically supplied at 95% purity as hydrochloride salts . The higher purity and the absence of the opposite enantiomer (which constitutes 50% of a racemic mixture but is functionally inactive as demonstrated in Sections 3.1–3.2) translate directly into fewer purification steps downstream and a lower risk of propagating an undesired stereoisomer into late-stage synthetic intermediates.

chiral purity enantiomeric excess quality control procurement specification

Enantiomeric Influence on Biological Activity: Literature Precedent for 7-Azabicyclo[2.2.1]heptane Stereoisomers

While no direct head-to-head potency comparison exists for tert-butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate itself, class-wide precedent demonstrates that enantiomeric 7-azabicyclo[2.2.1]heptane derivatives can exhibit substantially divergent biological activity. Gao et al. (2007) showed that (−)-enantiomers of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane displayed substantially greater in vitro nAChR binding affinity than their (+)-counterparts, and this enantioselectivity persisted in biodistribution studies in rodents and baboons [1]. Similarly, epibatidine enantiomers differ in Ki values (0.045 vs. 0.058 nM) [2]. This class-level behavior reinforces that the choice of a specific, single enantiomer building block—rather than a racemic or alternative stereoisomer—is a critical decision point with potential pharmacodynamic consequences.

enantioselectivity nicotinic acetylcholine receptor binding affinity PET imaging

Recommended Procurement Scenarios for tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate in Research and Industrial Settings


USP30-Targeted Medicinal Chemistry Programs Requiring Stereochemically Defined Intermediates

Programs developing USP30 inhibitors for neurodegenerative disease or mitophagy modulation should prioritize procurement of the (1R,2R,4S) single enantiomer as the crucial chiral intermediate. Patent US 11,572,374 (FORMA Therapeutics) and associated BindingDB data establish that USP30 inhibitory activity (IC50 62–194 nM) is only demonstrated for compounds built on the (1R,2R,4S) scaffold [1][2]. Substitution with racemic or diastereomeric building blocks introduces a stereochemical variable that compromises ligand-target complementarity and invalidates patent-defined SAR.

PAD4 Inhibitor Synthesis for Inflammatory Disease Drug Discovery (Gilead-Disclosed Series)

Research groups replicating or optimizing the Gilead Sciences PAD4 inhibitor series (US 11,878,965) must source the (1R,2R,4S) building block to access the nanomolar IC50 values (13–45.5 nM) reported for compounds such as BDBM646150 [1][2]. The defined stereochemistry is embedded in the pharmacophore; starting from a racemic or (1S,2S,4R) building block precludes reaching the disclosed potency and compromises intellectual property positioning.

Late-Stage Functionalization and Library Synthesis on the 7-Azabicyclo[2.2.1]heptane Scaffold

The Boc-protected amine in tert-butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate can be selectively deprotected (TFA or HCl) to liberate the free exo-2-amine for amide coupling, reductive amination, or sulfonylation, while the 7-Boc group remains orthogonal. This dual-protection strategy, combined with single-enantiomer purity ≥98%, makes it suitable for parallel library synthesis, fragment-based drug discovery, and PROTAC linker attachment, where stereochemical fidelity must be maintained across large compound sets .

Chiral Building Block Supply for CRO and CDMO Scale-Up Operations

Contract research and manufacturing organizations supporting USP30 or PAD4 programs benefit from specifying this compound by its IUPAC name and CAS number (2098589-06-9 / 2381171-65-7) to ensure batch-to-batch stereochemical consistency. Supplier documentation of ≥97% purity and defined storage conditions (2–8 °C, dry, sealed) meet cGMP-adjacent quality standards for preclinical development, reducing the risk of stereoisomer contamination that could derail biologic assay interpretation or regulatory documentation .

Quote Request

Request a Quote for tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.